1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one
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Overview
Description
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one is a heterocyclic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a pyrrole ring, with a ketone functional group at the 2-position
Preparation Methods
The synthesis of 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with an amine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one exerts its effects involves interactions with molecular targets and pathways. The ketone functional group can participate in various chemical interactions, including hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially leading to bioactive effects .
Comparison with Similar Compounds
1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one can be compared with other similar heterocyclic compounds, such as:
Cyclopentanone: Lacks the pyrrole ring and has different reactivity and applications.
Pyrrole: Lacks the cyclopentane ring and has distinct chemical properties.
Indole: Contains a fused benzene and pyrrole ring, offering different biological and chemical properties.
Properties
IUPAC Name |
3,3a,4,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1,3,5-6H,2,4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDQPANKVXLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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